1-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a complex organic compound that features a benzimidazole moiety, a piperazine ring, a pyrrole ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone typically involves multi-step organic reactions. The preparation begins with the synthesis of the benzimidazole core, which can be achieved by condensing o-phenylenediamine with formic acid or other aldehydes . The piperazine ring is then introduced through nucleophilic substitution reactions. The pyrrole and tetrahydropyran rings are incorporated through additional substitution and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperazine and pyrrole rings may enhance the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-benzimidazole: Shares the benzimidazole core and exhibits similar biological activities.
Piperazine derivatives: Compounds like piperazine citrate and piperazine phosphate are used as anthelmintics.
Pyrrole derivatives: Compounds such as pyrrole-2-carboxylic acid have antimicrobial properties.
Uniqueness
1-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is unique due to its combination of multiple bioactive moieties in a single molecule. This structural complexity may enhance its potential as a multifunctional therapeutic agent .
Properties
Molecular Formula |
C23H29N5O2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone |
InChI |
InChI=1S/C23H29N5O2/c1-25-20-7-3-2-6-19(20)24-22(25)27-14-12-26(13-15-27)21(29)18-23(8-16-30-17-9-23)28-10-4-5-11-28/h2-7,10-11H,8-9,12-18H2,1H3 |
InChI Key |
GTFKAAHWLDRIHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)CC4(CCOCC4)N5C=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.